"Bis(2,4-dichlorobenzyl)dimethylammonium chloride" chemical properties
"Bis(2,4-dichlorobenzyl)dimethylammonium chloride" chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of Bis-Substituted Quaternary Ammonium Compounds: A Focus on Didecyldimethylammonium Chloride as a Model for Bis(2,4-dichlorobenzyl)dimethylammonium chloride
Introduction
Quaternary ammonium compounds (QACs) represent a cornerstone of modern antimicrobial technology. Their cationic amphiphilic structure, characterized by a positively charged nitrogen atom covalently bonded to four organic groups, enables them to disrupt the cellular membranes of a broad spectrum of microorganisms, including bacteria, fungi, and viruses. This guide delves into the chemical properties of a specific subclass: bis-substituted QACs.
While the compound of interest, "Bis(2,4-dichlorobenzyl)dimethylammonium chloride," is not extensively documented in publicly available scientific literature, its structure suggests potent biocidal activity. The presence of two hydrophobic 2,4-dichlorobenzyl groups would significantly influence its surfactant properties and antimicrobial efficacy. To provide a scientifically grounded and technically detailed analysis, this guide will focus on a well-characterized and commercially significant analogue: Didecyldimethylammonium chloride (DDAC) . DDAC shares the core structural feature of being a bis-substituted dimethylammonium salt and serves as an excellent model to understand the chemical behavior, mechanisms of action, and applications relevant to the target compound.
This document will synthesize data on DDAC's physicochemical properties, antimicrobial mechanisms, applications, and safety considerations, providing researchers and drug development professionals with a comprehensive technical resource.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is critical for formulation, application, and regulatory assessment.
Chemical Structure and Identifiers
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Chemical Name: Didecyldimethylammonium chloride (DDAC)
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Synonyms: Bardac 22, DDAC, N,N-Didecyl-N,N-dimethylammonium chloride
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CAS Number: 7173-51-5
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Molecular Formula: C₂₂H₄₈ClN
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Molecular Weight: 362.08 g/mol
The structure of DDAC features a central nitrogen atom bonded to two methyl groups and two long-chain decyl groups, with a chloride anion providing charge neutrality. The hypothetical "Bis(2,4-dichlorobenzyl)dimethylammonium chloride" would replace the two decyl chains with 2,4-dichlorobenzyl groups, which would alter its hydrophobicity and electronic properties.
Physicochemical Data
The physical and chemical properties of DDAC are summarized in the table below. These characteristics are crucial for its formulation as a disinfectant, biocide, and antiseptic.
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | |
| Melting Point | -60 °C (approx.) | |
| Boiling Point | > 180 °C (decomposes) | |
| Solubility | Soluble in water, ethanol, and acetone | |
| Vapor Pressure | < 0.00001 Pa at 20 °C | |
| Stability | Stable under normal conditions; pH stable |
Mechanism of Antimicrobial Action
The biocidal activity of DDAC, like other QACs, is primarily driven by its cationic surfactant nature. The mechanism involves a multi-step process targeting the microbial cell envelope.
Adsorption and Disruption of Cell Membranes
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Adsorption: The positively charged cationic head of the DDAC molecule electrostatically adsorbs to the negatively charged components of the microbial cell wall (e.g., teichoic acids in Gram-positive bacteria, lipopolysaccharides in Gram-negative bacteria).
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Hydrophobic Interaction: The long, hydrophobic decyl chains penetrate the lipid bilayer of the cell membrane.
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Membrane Disruption: This insertion disrupts the ordered structure of the membrane, leading to a loss of integrity. This causes leakage of essential intracellular components like potassium ions and nucleotides, ultimately leading to cell death.
The presence of two long alkyl chains in DDAC enhances its ability to disrupt the membrane compared to single-chain QACs. It is hypothesized that a bis(2,4-dichlorobenzyl) analogue would have a similar, if not more potent, disruptive capability due to the hydrophobicity of the chlorinated benzyl groups.
Caption: Mechanism of DDAC antimicrobial action.
Applications and Efficacy
DDAC is a versatile biocide with a wide range of applications, valued for its broad-spectrum efficacy, stability, and low corrosivity.
Disinfection and Sanitization
DDAC is a common active ingredient in disinfectants for hard surfaces in hospitals, laboratories, and food processing facilities. It is effective against a wide range of pathogens, including:
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Bacteria: Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli
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Fungi: Aspergillus niger, Candida albicans
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Viruses: Enveloped viruses such as Influenza and Coronaviruses
Wood Preservation
DDAC is used as a wood preservative to protect against fungal decay and insect attack. It is often used in combination with other fungicides to broaden the spectrum of protection.
Water Treatment
In industrial water systems, such as cooling towers, DDAC is used as an algaecide and biocide to prevent the growth of biofilms, which can impede heat transfer and cause corrosion.
Toxicology and Safety Profile
While effective as a biocide, the safe handling and use of DDAC are paramount.
Human Health
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Acute Toxicity: DDAC is harmful if swallowed and can cause severe skin burns and eye damage upon direct contact.
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Inhalation: Aerosolized DDAC can cause irritation to the respiratory tract.
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Sensitization: It may cause an allergic skin reaction in some individuals.
Environmental Fate
DDAC is toxic to aquatic life. Therefore, its release into the environment must be carefully controlled. It is, however, biodegradable under certain conditions.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
To assess the antimicrobial efficacy of a compound like DDAC, a Minimum Inhibitory Concentration (MIC) assay is a standard method.
Objective: To determine the lowest concentration of DDAC that inhibits the visible growth of a specific microorganism.
Methodology:
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Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., E. coli ATCC 25922) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.
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Serial Dilution: A series of twofold dilutions of DDAC are prepared in a 96-well microtiter plate using the broth medium. The concentration range should span the expected MIC value.
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Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no DDAC) and a negative control (broth only) are included.
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Incubation: The plate is incubated at the optimal temperature for the microorganism (e.g., 37°C for E. coli) for 18-24 hours.
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Reading Results: The MIC is determined as the lowest concentration of DDAC in which no visible growth (turbidity) is observed.
Caption: Workflow for a Minimum Inhibitory Concentration (MIC) assay.
Conclusion
Didecyldimethylammonium chloride (DDAC) serves as a valuable model for understanding the chemical properties and biological activity of bis-substituted quaternary ammonium compounds. Its potent, broad-spectrum antimicrobial action, driven by the disruption of cell membranes, has established it as a critical component in numerous disinfection, preservation, and water treatment applications. While the specific compound "Bis(2,4-dichlorobenzyl)dimethylammonium chloride" remains a subject for future research, the principles elucidated through the study of DDAC provide a strong foundation for predicting its behavior and potential applications. Further investigation into the synthesis and efficacy of novel QACs containing halogenated aromatic moieties is a promising avenue for the development of next-generation antimicrobial agents.
References
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Didecyldimethylammonium chloride - PubChem, National Center for Biotechnology Information. [Link]
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Didecyldimethylammonium chloride - ECHA (European Chemicals Agency). [Link]
- Quaternary Ammonium Compounds: A new class of compounds with a broad spectrum of antimicrobial activities - Block, S. S. (Ed.). (2001). Disinfection, Sterilization, and Preservation (5th ed.). Lippincott Williams & Wilkins. (Note: A general reference for the mechanism of QACs).
- The antimicrobial activity of quaternary ammonium compounds - Gilbert, P., & Moore, L. E. (2005). Journal of Applied Microbiology, 99(4), 703-715. (Note: A review article on the topic).
- Antimicrobial Activity of Didecyldimethylammonium Chloride (DDAC) on a Broad Range of Microorganisms - Lonza Group. (Note: This is a representative type of data often found in technical bulletins from manufacturers like Lonza, a major producer of DDAC).
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List N: Disinfectants for Coronavirus (COVID-19) - United States Environmental Protection Agency (EPA). [Link]
